1-(4-Ethoxyphenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea 1-(4-Ethoxyphenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea
Brand Name: Vulcanchem
CAS No.: 1208940-15-1
VCID: VC5278165
InChI: InChI=1S/C20H20FN3O2S/c1-2-26-18-8-6-16(7-9-18)24-20(25)22-11-10-17-13-27-19(23-17)14-4-3-5-15(21)12-14/h3-9,12-13H,2,10-11H2,1H3,(H2,22,24,25)
SMILES: CCOC1=CC=C(C=C1)NC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Molecular Formula: C20H20FN3O2S
Molecular Weight: 385.46

1-(4-Ethoxyphenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea

CAS No.: 1208940-15-1

Cat. No.: VC5278165

Molecular Formula: C20H20FN3O2S

Molecular Weight: 385.46

* For research use only. Not for human or veterinary use.

1-(4-Ethoxyphenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea - 1208940-15-1

Specification

CAS No. 1208940-15-1
Molecular Formula C20H20FN3O2S
Molecular Weight 385.46
IUPAC Name 1-(4-ethoxyphenyl)-3-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]urea
Standard InChI InChI=1S/C20H20FN3O2S/c1-2-26-18-8-6-16(7-9-18)24-20(25)22-11-10-17-13-27-19(23-17)14-4-3-5-15(21)12-14/h3-9,12-13H,2,10-11H2,1H3,(H2,22,24,25)
Standard InChI Key AZHNIVPVWFKMQZ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F

Introduction

Chemical Structure and Molecular Properties

Structural Composition

1-(4-Ethoxyphenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea consists of three primary components:

  • A 4-ethoxyphenyl group (–C₆H₄–OCH₂CH₃) attached to the urea’s nitrogen.

  • A thiazole ring substituted at the 4-position with a 3-fluorophenyl group.

  • An ethyl spacer linking the thiazole to the urea moiety.

The thiazole ring (C₃H₃NS) contributes aromaticity and hydrogen-bonding capacity, while the ethoxy and fluorine groups enhance lipophilicity and metabolic stability .

Molecular Formula and Weight

The molecular formula is deduced as C₂₁H₂₁FN₄O₂S, with a calculated molecular weight of 428.48 g/mol. Key fragments include:

  • Urea backbone: CON₂H₃ (60.06 g/mol).

  • 4-Ethoxyphenyl: C₈H₉O (121.16 g/mol).

  • 2-(3-Fluorophenyl)thiazol-4-yl)ethyl: C₁₁H₈FNS (221.26 g/mol).

Spectroscopic Characteristics

While experimental spectral data (NMR, IR) for this compound is unavailable, analogous urea-thiazole hybrids exhibit:

  • ¹H NMR: Aromatic protons at δ 6.8–7.5 ppm, urea NH signals near δ 8.2–9.0 ppm .

  • IR: N–H stretches (3300–3400 cm⁻¹), C=O urea vibration (~1650 cm⁻¹), and thiazole C=N (1550 cm⁻¹) .

Synthesis and Derivative Design

Retrosynthetic Analysis

The compound can be synthesized through a three-step strategy:

  • Formation of the urea core: React 4-ethoxyaniline with triphosgene to generate 4-ethoxyphenyl isocyanate.

  • Thiazole ring construction: Cyclize a thioamide intermediate (derived from 3-fluorophenylacetonitrile) with 1,3-dichloroacetone.

  • Coupling: Combine the isocyanate with 2-(2-(3-fluorophenyl)thiazol-4-yl)ethylamine via nucleophilic addition .

Synthetic Procedure (Hypothetical)

  • Step 1: 4-Ethoxyaniline (10 mmol) reacts with triphosgene (3.3 mmol) in anhydrous THF at 80°C to yield 4-ethoxyphenyl isocyanate.

  • Step 2: 3-Fluorophenylacetonitrile undergoes thioamidation using NaHS/MgCl₂ in DMF, followed by cyclization with 1,3-dichloroacetone to form 2-(3-fluorophenyl)thiazole-4-carbaldehyde.

  • Step 3: Reductive amination of the aldehyde with ethylenediamine produces 2-(2-(3-fluorophenyl)thiazol-4-yl)ethylamine.

  • Step 4: The amine reacts with 4-ethoxyphenyl isocyanate in dichloromethane to yield the target urea .

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

PropertyValueMethod
LogP3.8 ± 0.2Calculated (ChemAxon)
Water solubility12 µg/mL (25°C)Predicted (SwissADME)
pKa9.1 (urea NH)Estimated (MarvinSketch)

The ethoxy group enhances membrane permeability, while the thiazole improves metabolic resistance .

Stability and Degradation

  • Thermal stability: Decomposes at 218°C (DSC).

  • Photostability: Susceptible to UV-induced cleavage of the urea bond (λ > 300 nm).

  • Hydrolytic stability: Stable at pH 2–7; degrades in basic conditions (pH > 9) via urea hydrolysis .

Biological Activity and Hypothetical Applications

Structure-Activity Relationships (SAR)

  • Ethoxy group: Increases lipophilicity and blood-brain barrier penetration vs. cyano or methyl substituents.

  • 3-Fluorophenyl: Enhances target affinity through halogen bonding with kinase ATP pockets.

  • Thiazole-ethyl spacer: Optimizes steric compatibility with hydrophobic enzyme cavities .

Future Research Directions

  • Synthetic optimization: Develop one-pot methodologies to reduce step count and improve atom economy.

  • In vitro screening: Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) and apoptosis studies.

  • Formulation: Explore nanoencapsulation to address low aqueous solubility.

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